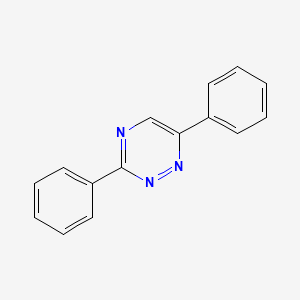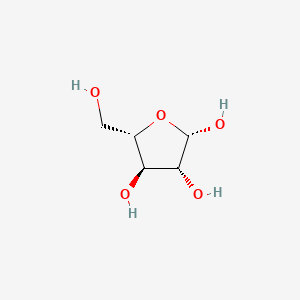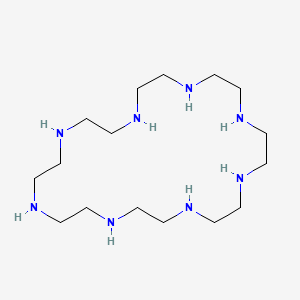
1,4,7,10,13,16,19,22-Octazacyclotetracosane
Vue d'ensemble
Description
1,4,7,10,13,16,19,22-Octazacyclotetracosane, commonly known as OTC, is a cyclic organic compound with the molecular formula C24H48N8. It is a macrocyclic ligand that has been extensively studied for its potential applications in various fields, including catalysis, drug delivery, and biomolecular recognition.
Applications De Recherche Scientifique
OTC has been studied for its potential applications in various fields, including catalysis, drug delivery, and biomolecular recognition. In catalysis, OTC has been used as a chelating ligand for metal ions, which can be used as catalysts for various reactions, such as oxidation and reduction reactions. In drug delivery, OTC has been used as a macrocyclic carrier for various drugs, including anticancer drugs and antibiotics, to improve their solubility and stability. In biomolecular recognition, OTC has been used as a molecular probe to study the binding interactions between biomolecules, such as DNA and proteins.
Mécanisme D'action
The mechanism of action of OTC depends on its specific application. In catalysis, OTC acts as a chelating ligand for metal ions, which can facilitate the activation of the metal ion and enhance its catalytic activity. In drug delivery, OTC acts as a macrocyclic carrier for drugs, which can improve their solubility and stability and enhance their bioavailability. In biomolecular recognition, OTC acts as a molecular probe to study the binding interactions between biomolecules, which can provide insights into the structure and function of biomolecules.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of OTC depend on its specific application. In catalysis, OTC has been shown to enhance the catalytic activity of metal ions and improve the selectivity and efficiency of various reactions. In drug delivery, OTC has been shown to improve the solubility and stability of drugs and enhance their bioavailability, which can lead to improved therapeutic efficacy. In biomolecular recognition, OTC has been shown to provide insights into the binding interactions between biomolecules, which can lead to a better understanding of their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using OTC in lab experiments include its high stability, its ability to form stable complexes with metal ions, and its potential applications in various fields, including catalysis, drug delivery, and biomolecular recognition. The limitations of using OTC in lab experiments include its high cost, its potential toxicity, and its limited availability in some regions.
Orientations Futures
There are several future directions for the research on OTC. One direction is to develop new synthesis methods for OTC that are more efficient and cost-effective. Another direction is to explore new applications of OTC in various fields, such as materials science and environmental science. Additionally, further studies are needed to understand the mechanism of action of OTC in various applications and to optimize its performance for specific applications.
Propriétés
IUPAC Name |
1,4,7,10,13,16,19,22-octazacyclotetracosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H40N8/c1-2-18-5-6-20-9-10-22-13-14-24-16-15-23-12-11-21-8-7-19-4-3-17-1/h17-24H,1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOFZEBAAKJMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCNCCNCCNCCNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423099 | |
| Record name | 1,4,7,10,13,16,19,22-Octaazacyclotetracosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7,10,13,16,19,22-Octazacyclotetracosane | |
CAS RN |
297-11-0 | |
| Record name | 1,4,7,10,13,16,19,22-Octaazacyclotetracosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



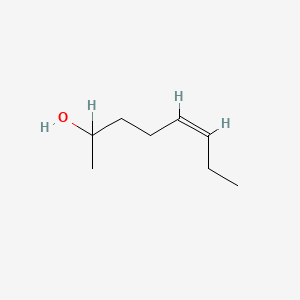
![(1R,4E,6R,7R,17S)-4-Ethylidene-7,17-dihydroxy-6,7,14-trimethyl-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1623976.png)

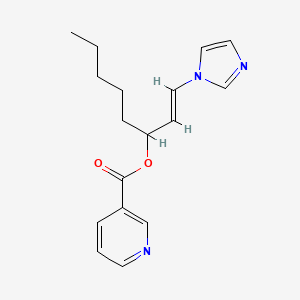
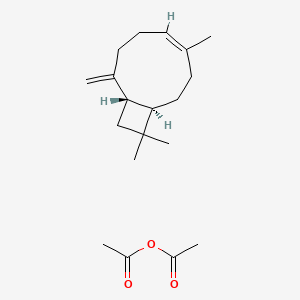
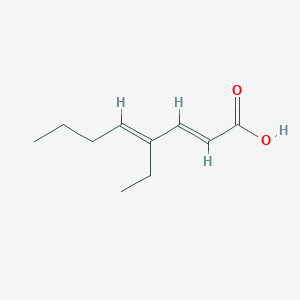
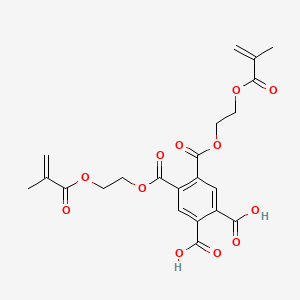
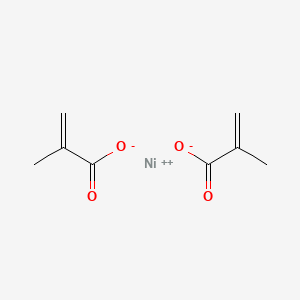
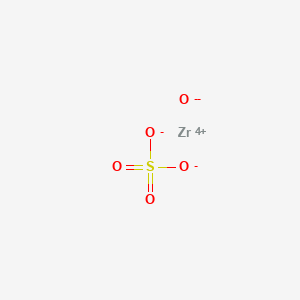

![N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}ethanamine hydrochloride](/img/structure/B1623991.png)
![2-(2,4-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1623994.png)
